2-(苄基氨基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

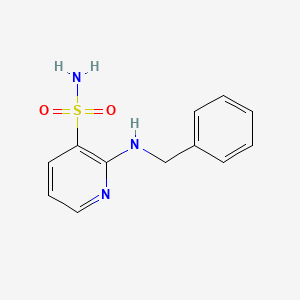

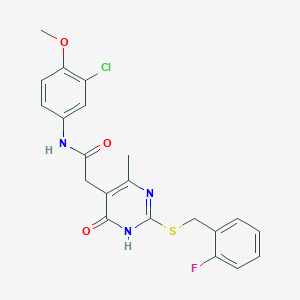

2-(Benzylamino)pyridine-3-sulfonamide is a molecule that contains the sulfonamide functional group . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . They inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

科学研究应用

C12H13N3O2S\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_2\text{S}C12H13N3O2S

, has garnered interest due to its versatile properties. Below, I’ve outlined several unique applications:- The tetrahedral sulfur center in sulfonimidates can serve as a chiral template for asymmetric syntheses, making them valuable in drug design .

- Researchers have exploited this property for specific transformations, although elevated temperatures can limit their applications .

- Sulfonimidates have been used in polymer chemistry. Their decomposition at elevated temperatures provides a novel route to access specific polymers, such as poly(oxothiazene) and thionylphosphazene polymers .

- The R₁ and R₂ substituents can be alkyl or aryl moieties, while the R₃ substituent offers the broadest variation .

- When R₁ and R₃ are linked, cyclic sulfonimidates form. These are derived from chiral amino alcohols and exhibit interesting properties .

Drug Development and Medicinal Chemistry

Alkyl Transfer Reagents

Polymer Synthesis

Diversity and Modification

Cyclic Sulfonimidates

Building Blocks for Sulfur (VI) Compounds

作用机制

Target of Action

2-(Benzylamino)pyridine-3-sulfonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including 2-(Benzylamino)pyridine-3-sulfonamide, interact with their targets by inhibiting their enzymatic activities . For instance, by inhibiting carbonic anhydrase, they can interfere with the balance of bicarbonate ions and protons in the body, affecting processes like diuresis and pH regulation . By inhibiting dihydropteroate synthetase, they can disrupt the synthesis of folate, a vital nutrient for cell growth and replication .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The disruption of carbonic anhydrase can lead to changes in fluid balance and pH levels in the body, affecting processes like diuresis and the regulation of intraocular pressure . The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which can inhibit the growth and replication of cells, particularly in rapidly dividing cells like bacteria .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted in the urine .

Result of Action

The inhibition of carbonic anhydrase and dihydropteroate synthetase by 2-(Benzylamino)pyridine-3-sulfonamide can lead to a variety of effects at the molecular and cellular levels. These include changes in fluid balance and pH regulation, as well as the inhibition of cell growth and replication due to disruption of folate synthesis .

Action Environment

The action, efficacy, and stability of 2-(Benzylamino)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can in turn influence its absorption, distribution, metabolism, and excretion . Additionally, the presence of other substances, such as food or other drugs, can also affect the pharmacokinetics and pharmacodynamics of the drug .

安全和危害

While specific safety and hazard information for 2-(Benzylamino)pyridine-3-sulfonamide is not available, sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

属性

IUPAC Name |

2-(benzylamino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-18(16,17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUGVXAZJVRYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)